molecular formula C8H16Cl2N2O B2886464 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone CAS No. 546116-23-8

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Cat. No.: B2886464
CAS No.: 546116-23-8
M. Wt: 227.13
InChI Key: FTTOHJJCHVUPFF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C8H15ClN2O It is characterized by the presence of a chloro group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted piperazines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins or nucleic acids, affecting their function. The ethylpiperazine moiety can interact with receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

    2-Chloro-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride: The hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUGYNBSZBWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (6.63 ml) and triethylamine (13.4 ml) in DCM (20 ml) was added dropwise to 1-ethylpiperazine (10 g) in DCM (60 ml) under nitrogen. The mixture was stirred at room temperature for 17 hours then partitioned between DCM and H2O (100 ml). The aqueous layer was neutralised using 1M NaOH before extracting into DCM. Organic layer dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (silica, 0 to 5% MeOH in DCM) gave the title compound as a pale oil (3.23 g, 19%). δH (CDCl3) 4.08 (2H, s), 3.65 (2H, m), 3.55 (2H, m), 2.52-2.40 (6H, m), 1.10 (3H, t, J 7.2 Hz).
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
19%

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